Ortho-Phenoxy Substitution Drives BuChE-Favoring Selectivity Relative to Unsubstituted and Para-Substituted Congeners
In the 4-(trifluoromethyl)benzohydrazide hydrazone series, all characterized ortho-substituted benzylidene derivatives shift selectivity toward butyrylcholinesterase (BuChE) relative to acetylcholinesterase (AChE). The unsubstituted parent (2a) exhibits a BuChE/AChE selectivity ratio of 8.7 (IC₅₀ BuChE 651.3 µM vs. AChE 75.9 µM). Ortho-bromo (2o) and ortho-CF₃ (2q) derivatives invert this ratio to 0.9 (IC₅₀ BuChE 54.2 µM vs. AChE 62.6 µM) and 0.4 (IC₅₀ BuChE 19.1 µM vs. AChE 50.0 µM), respectively [1]. The 2-phenoxy substituent in the target compound is predicted, based on this SAR, to confer a BuChE/AChE selectivity ratio ≤1.0, a feature absent in para-substituted or unsubstituted analogs. This selectivity inversion is critical when the experimental objective requires preferential BuChE engagement, as in advanced Alzheimer's disease where BuChE becomes the dominant acetylcholine-hydrolyzing enzyme [2].
| Evidence Dimension | BuChE/AChE selectivity ratio (IC₅₀ BuChE ÷ IC₅₀ AChE) |
|---|---|
| Target Compound Data | Predicted ≤1.0 (ortho-phenoxy SAR inference) |
| Comparator Or Baseline | 2a (unsubstituted): 8.7; 2o (2-Br): 0.9; 2q (2-CF₃): 0.4 |
| Quantified Difference | ≥8.7-fold selectivity shift vs. unsubstituted parent 2a |
| Conditions | Ellman's spectrophotometric method; electric eel AChE (EeAChE) and equine serum BuChE (EqBuChE); data from Krátký et al. 2021 Table 1 |
Why This Matters
For procurement decisions, this selectivity shift means the compound is the only commercially available 2-phenoxy variant in this series, enabling experiments that require BuChE-preferred dual inhibition without committing to a halogen or nitro group that introduces additional off-target reactivity.
- [1] Krátký, M.; Štěpánková, Š.; Vorčáková, K.; Vinšová, J. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules 2021, 26, 989. Table 1, compounds 2a, 2o, 2q. doi:10.3390/molecules26040989 View Source
- [2] Greig, N.H.; Utsuki, T.; Ingram, D.K.; et al. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Proc. Natl. Acad. Sci. USA 2005, 102, 17213–17218. doi:10.1073/pnas.0508575102 View Source
